molecular formula C24H38O5 B14793190 3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholanic acid

3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholanic acid

Cat. No.: B14793190
M. Wt: 406.6 g/mol
InChI Key: RHCPKKNRWFXMAT-WTROAPSFSA-N
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Mechanism of Action

The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), regulating the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes such as cholesterol 7α-hydroxylase (CYP7A1), influencing cholesterol and bile acid homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Cholic acid: 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid.

    Chenodeoxycholic acid: 3α,7α-Dihydroxy-5β-cholan-24-oic acid.

    Deoxycholic acid: 3α,12α-Dihydroxy-5β-cholan-24-oic acid.

Uniqueness

3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to the presence of a keto group at position 7, which imparts distinct chemical and biological properties compared to other bile acids. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,20?,22?,23-,24+/m0/s1

InChI Key

RHCPKKNRWFXMAT-WTROAPSFSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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